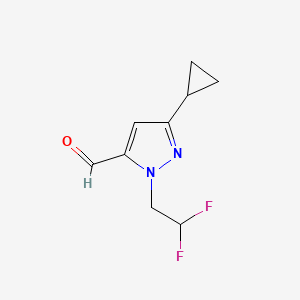

3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde

Description

3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based aldehyde derivative with a cyclopropyl substituent at the 3-position and a 2,2-difluoroethyl group at the 1-position. The aldehyde functional group at the 5-position makes it a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Structural studies of such compounds often employ crystallographic methods, including the SHELX software suite for refinement and analysis .

Properties

IUPAC Name |

5-cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c10-9(11)4-13-7(5-14)3-8(12-13)6-1-2-6/h3,5-6,9H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCGBQMRGSLCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C=O)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide in the presence of a strong base such as sodium hydride.

Addition of the difluoroethyl group: This can be done via a nucleophilic substitution reaction using a difluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde, exhibit significant anticancer activities. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

- Case Study 2 : Research featured in European Journal of Pharmacology highlighted that this compound reduced inflammation markers in animal models of arthritis. The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Fungicidal Activity

In agrochemistry, this compound has been explored as a potential fungicide.

- Case Study 3 : A report from the University of Hertfordshire indicated that this compound demonstrated effective antifungal activity against several plant pathogens. Its application in agricultural settings could lead to improved crop yields and reduced reliance on traditional fungicides.

Data Tables

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance its binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Table 1: Key Features of Selected Pyrazole Carbaldehydes

Key Observations:

In contrast, the trifluoromethyl group in the comparative compound is strongly electron-withdrawing, increasing electrophilicity at the aldehyde position . The 2,2-difluoroethyl group in the target compound may enhance lipophilicity and metabolic resistance compared to the methyl group in the comparative compound.

Functional Group Reactivity: The aldehyde at position 5 in the target compound is sterically accessible for nucleophilic addition, whereas the aldehyde at position 4 in the comparative compound is conjugated with a thiazolyl oxime group, which may reduce its reactivity .

Crystallographic Data: The comparative compound exhibits an R factor of 0.088, indicating moderate structural disorder, possibly due to the bulky thiazolyl oxime group .

Implications of Substituent Diversity

- Cyclopropyl vs. Trifluoromethyl: The cyclopropyl group in the target compound may confer ring strain, increasing reactivity in cycloaddition reactions. Conversely, the trifluoromethyl group in the comparative compound enhances thermal and oxidative stability.

- Difluoroethyl vs. Methyl/Thioether: The difluoroethyl group improves solubility in polar solvents, while the thioether in the comparative compound introduces sulfur-based interactions, relevant in metal coordination chemistry.

Biological Activity

3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a difluoroethyl moiety. Its molecular formula is with a molecular weight of approximately 186.16 g/mol. The presence of the difluoroethyl group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of this compound have been explored in several studies.

Anticancer Activity

One notable area of research involves the compound's potential as an anticancer agent. A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation through various pathways involving apoptosis and cell cycle arrest. The compound's structure allows for interaction with key enzymes involved in cancer progression.

Cannabinoid Receptor Interaction

Another significant aspect is its interaction with cannabinoid receptors. Research has shown that cyclopropyl-containing compounds can act as antagonists at the CB1 receptor, which is implicated in obesity and metabolic disorders. The binding affinity of various pyrazole derivatives to the CB1 receptor has been investigated, revealing promising results for compounds with similar structures to this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies have indicated that modifications to the substituents on the pyrazole ring significantly affect their pharmacological profiles. For instance:

- Cyclopropyl Group : Enhances receptor binding affinity.

- Difluoroethyl Moiety : Increases lipophilicity and metabolic stability.

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl | Increased binding affinity |

| Difluoroethyl | Enhanced lipophilicity and stability |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer properties. The results indicated that compounds with cyclopropyl substitutions exhibited significant growth inhibition in multiple cancer cell lines, suggesting a promising therapeutic avenue for further development.

Case Study 2: Cannabinoid Receptor Modulation

In a separate investigation focused on cannabinoid receptor modulation, it was found that certain pyrazole derivatives could effectively antagonize the CB1 receptor. This activity was linked to alterations in food intake and metabolic regulation, showcasing the potential for treating obesity-related conditions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde?

The synthesis of this compound typically involves multi-step routes, leveraging pyrazole core functionalization. Key methods include:

- Vilsmeier-Haack Reaction : Chlorination/formylation of pyrazolone intermediates using POCl₃/DMF, followed by cyclopropane introduction via nucleophilic substitution (e.g., using cyclopropylmagnesium bromide) .

- Nucleophilic Aromatic Substitution : Reaction of 5-chloropyrazole derivatives with cyclopropane-bearing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Q. Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | POCl₃, DMF, 0–5°C | Formylation of pyrazolone | |

| 2 | Cyclopropyl MgBr, THF, −78°C | Cyclopropane introduction | |

| 3 | 2,2-Difluoroethyl bromide, K₂CO₃, DMF | Alkylation at N1 position |

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement, incorporating empirical absorption corrections (e.g., spherical harmonics in SADABS) to address anisotropic effects .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots, highlighting bond lengths/angles and disorder .

Q. Example Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| Bond Length (C=O) | 1.215 Å |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the difluoroethylation step?

Advanced optimization strategies include:

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (60–120°C) to map yield/selectivity trends .

- Catalytic Systems : Screen Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, enhancing C–N bond formation efficiency .

- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational approaches are used to predict the compound’s reactivity and binding affinity in medicinal chemistry?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model electrophilic aldehyde reactivity and frontier molecular orbitals .

- Molecular Docking : AutoDock Vina for simulating interactions with biological targets (e.g., kinase enzymes), using PyMOL for visualization .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and Hammett constants to predict pharmacokinetic properties .

Q. How are contradictory crystallographic data resolved, such as disorder in the difluoroethyl group?

- Multi-Component Refinement : Model disorder using PART instructions in SHELXL, assigning occupancy factors to alternate conformers .

- Twinned Data Analysis : Apply HKLF 5 format in SHELXTL to deconvolute overlapping reflections in twinned crystals .

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 factor convergence <5% .

Q. What strategies address discrepancies in biological activity data across structural analogs?

- SAR Studies : Systematically modify substituents (e.g., replacing cyclopropyl with methyl) and assay against enzyme panels (e.g., CYP450 isoforms) .

- Meta-Analysis : Aggregate data from analogs (e.g., 5-chloro-1-aryl pyrazoles) to identify trends in IC₅₀ values and toxicity .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity confirmation .

Q. How is the aldehyde group stabilized during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.